molecular formula C9H7N3O B2393013 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1352910-27-0

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2393013
CAS No.: 1352910-27-0
M. Wt: 173.175
InChI Key: ODBCRDDZDZRQMN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
  • 5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Uniqueness

5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. The presence of both a hydroxymethyl group and a carbonitrile group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .

Properties

IUPAC Name

5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-8-5-11-12-2-1-7(6-13)3-9(8)12/h1-3,5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCRDDZDZRQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352910-27-0
Record name 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile
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